sjb2-043
Overview
Description
SJB2-043 is a synthetic organic compound known for its role as an inhibitor of the deubiquitinating enzyme ubiquitin-specific peptidase 1 (USP1). This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in the treatment of leukemia and other cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SJB2-043 involves the formation of a 2-phenylbenzo[f][1,3]benzoxazole-4,9-dione structure. The compound is typically synthesized through a multi-step process that includes the following steps:
Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazole ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction.
Oxidation: The final step involves the oxidation of the intermediate to form the desired 2-phenylbenzo[f][1,3]benzoxazole-4,9-dione structure
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
SJB2-043 primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the benzoxazole ring.
Substitution: The phenyl group can be substituted with other functional groups to create analogs
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and catalysts
Major Products
The major products formed from these reactions include various derivatives of the benzoxazole ring and substituted phenyl analogs .
Scientific Research Applications
SJB2-043 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study deubiquitinating enzymes.
Biology: Investigated for its role in modulating protein degradation pathways.
Medicine: Explored as a potential therapeutic agent for treating leukemia and other cancers by promoting the degradation of inhibitor of DNA-binding-1 (ID1) protein
Industry: Utilized in the development of new drugs targeting deubiquitinating enzymes
Mechanism of Action
SJB2-043 exerts its effects by inhibiting the activity of ubiquitin-specific peptidase 1 (USP1). This inhibition leads to the accumulation of ubiquitinated proteins, which are then targeted for degradation by the proteasome. The degradation of inhibitor of DNA-binding-1 (ID1) protein is a key outcome of this inhibition, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pimozide: Another USP1 inhibitor that promotes ID1 degradation.
Compound 61: An optimized derivative of SJB2-043 with enhanced activity against USP8 and OTUB1
Uniqueness
This compound is unique due to its high specificity for USP1 and its potent ability to induce apoptosis in cancer cells. Its structure serves as a core for developing more potent derivatives, making it a valuable compound in drug discovery .
Properties
IUPAC Name |
2-phenylbenzo[f][1,3]benzoxazole-4,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9NO3/c19-14-11-8-4-5-9-12(11)15(20)16-13(14)18-17(21-16)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYQQADDUUDCCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C(=O)C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333501 | |
Record name | sjb2-043 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63388-44-3 | |
Record name | sjb2-043 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.